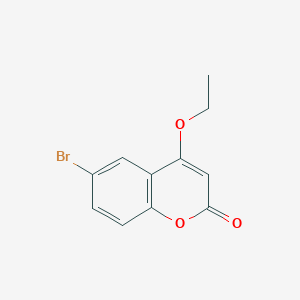

6-Bromo-4-ethoxycoumarin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

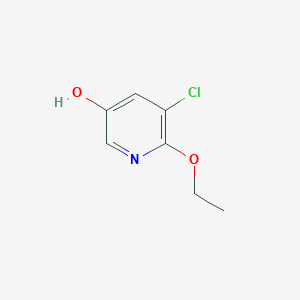

6-Bromo-4-ethoxycoumarin is a derivative of coumarin, a chemical compound with a wide range of applications in medicinal chemistry and organic synthesis. Coumarin derivatives are known for their strong fluorescence, making them useful as labeling reagents in various analytical techniques. The presence of a bromine atom in the molecule provides a reactive site for further chemical modifications, which is valuable in the synthesis of more complex molecules.

Synthesis Analysis

The synthesis of coumarin derivatives often involves the formation of the coumarin core followed by functionalization at specific positions on the ring. For instance, the synthesis of 6,6'-methylene-bis-[3-(2-anilinoacetyl)-4-hydroxycoumarin] derivatives was achieved by reacting 6,6'-methylene-bis-[3-(2-bromoacetyl)-4-hydroxycoumarin] with various arylamines, yielding excellent results . This process demonstrates the reactivity of bromoacetyl groups in coumarin derivatives and their utility in creating novel compounds with potential biological activities.

Molecular Structure Analysis

The molecular structure of coumarin derivatives can be complex, with the potential for various substituents to influence the overall shape and properties of the molecule. For example, the solid-state structure of new 6-acetyl-8-bromo-5-O-alkylamino-4,7-dimethylcoumarins was investigated using X-ray diffraction and NMR, revealing a temperature-driven phase transition and a complex solid form . These structural analyses are crucial for understanding the physical properties and reactivity of the compounds.

Chemical Reactions Analysis

Bromo-coumarin derivatives are highly reactive and can participate in a range of chemical reactions. For example, 3-Bromoacetyl-7-methoxycoumarin was synthesized as a fluorescent derivatization reagent for carboxylic acids, demonstrating its reactivity in forming fluorescent carboxylic acid coumarinacyl esters . Additionally, the selective bromination of coumarins has been developed to produce key intermediates for pharmaceutical applications, such as selective estrogen receptor modulators .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives are influenced by their molecular structure. The presence of substituents like bromine and ethoxy groups can affect the compound's fluorescence, reactivity, and solubility. For instance, the crystal structure studies of two regioisomers of bromo-4-aryloxymethylcoumarins showed that the planarity of the molecules and the variation in their intermolecular hydrogen bonds can significantly impact their physical properties .

Mécanisme D'action

Target of Action

6-Bromo-4-ethoxycoumarin is a derivative of coumarin . Coumarin derivatives, such as 4-hydroxycoumarins, are known to primarily target the enzyme vitamin K epoxide reductase . This enzyme plays a crucial role in the vitamin K cycle, which is essential for the activation of certain clotting factors in the body .

Mode of Action

The primary mechanism of action of 4-hydroxycoumarin drugs, and likely this compound, is the inhibition of vitamin K epoxide reductase . This leads to a decrease in the activation of vitamin K-dependent enzymes, which are critically involved in the production of active forms of certain clotting factors .

Biochemical Pathways

By inhibiting vitamin K epoxide reductase, this compound disrupts the vitamin K cycle . This affects the activation of vitamin K-dependent clotting factors such as Factor II, VII, IX, and X, as well as proteins C, S, and Z . The downstream effect is a reduction in the ability of blood to clot, giving these compounds anticoagulant properties .

Pharmacokinetics

The adme (absorption, distribution, metabolism, and excretion) properties of coumarin derivatives can vary widely and are influenced by factors such as the specific substitutions on the coumarin ring . These properties can impact the bioavailability of the compound, its distribution within the body, its metabolism, and its rate of excretion .

Result of Action

The molecular and cellular effects of this compound’s action would be expected to align with its mode of action and the biochemical pathways it affects. By inhibiting vitamin K epoxide reductase and disrupting the vitamin K cycle, it would reduce the activation of vitamin K-dependent clotting factors, leading to a decrease in blood clotting .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other compounds can impact the stability of the compound and its ability to interact with its target . Additionally, individual patient factors, such as other medications, diet (which can influence vitamin K levels), and genetic factors can also impact the efficacy of the compound .

Propriétés

IUPAC Name |

6-bromo-4-ethoxychromen-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrO3/c1-2-14-10-6-11(13)15-9-4-3-7(12)5-8(9)10/h3-6H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQMYGAZNRQVFBM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=O)OC2=C1C=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl (1R,5S,6R)-3-benzyl-6-fluoro-2,4-dioxo-3-azabicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B3018950.png)

![2,4,7-Trimethyl-6-phenacylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B3018961.png)

![N-cyclopentyl-2-((3-(2-fluorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B3018963.png)

![2-[(4-amino-5,6-dimethylfuro[2,3-d]pyrimidin-2-yl)thio]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B3018968.png)